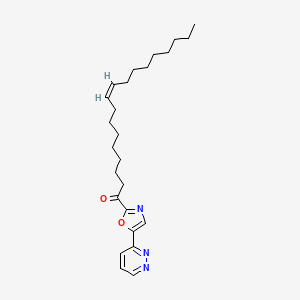![molecular formula C18H21N5O5 B12917585 8-[(4-Methylphenyl)methyl]guanosine CAS No. 88158-13-8](/img/structure/B12917585.png)
8-[(4-Methylphenyl)methyl]guanosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-[(4-Methylphenyl)methyl]guanosine is a modified nucleoside derived from guanosine. It features a methylphenylmethyl group attached to the eighth position of the guanine base. This modification can significantly alter the chemical and biological properties of the nucleoside, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(4-Methylphenyl)methyl]guanosine typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of guanosine are protected using silyl or acyl protecting groups to prevent unwanted reactions.
N-Alkylation: The protected guanosine is then subjected to N-alkylation with 4-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. This step introduces the 4-methylphenylmethyl group at the eighth position of the guanine base.
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification.
化学反应分析
Types of Reactions
8-[(4-Methylphenyl)methyl]guanosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methylphenylmethyl group, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized guanosine derivatives.
Reduction: Reduced forms of the compound.
Substitution: Substituted guanosine derivatives with various functional groups.
科学研究应用
8-[(4-Methylphenyl)methyl]guanosine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified nucleic acids.
Biology: Studied for its role in stabilizing specific RNA structures, such as Z-RNA.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of nucleic acid-based technologies and diagnostics.
作用机制
The mechanism of action of 8-[(4-Methylphenyl)methyl]guanosine involves its incorporation into nucleic acids, where it can influence the structure and function of RNA and DNA. The methylphenylmethyl group can enhance the stability of certain nucleic acid conformations, such as Z-RNA, by promoting specific interactions with proteins and other molecules .
相似化合物的比较
Similar Compounds
8-Methylguanosine: Similar in structure but lacks the methylphenylmethyl group.
2’-O-Methylguanosine: Modified at the 2’ position of the ribose sugar.
8-Bromoguanosine: Contains a bromine atom at the eighth position instead of a methylphenylmethyl group.
Uniqueness
8-[(4-Methylphenyl)methyl]guanosine is unique due to the presence of the bulky methylphenylmethyl group, which can significantly alter its chemical and biological properties compared to other modified guanosines. This modification can enhance the stability of specific nucleic acid structures and potentially improve the compound’s therapeutic efficacy.
属性
CAS 编号 |
88158-13-8 |
|---|---|
分子式 |
C18H21N5O5 |
分子量 |
387.4 g/mol |
IUPAC 名称 |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-[(4-methylphenyl)methyl]-1H-purin-6-one |
InChI |
InChI=1S/C18H21N5O5/c1-8-2-4-9(5-3-8)6-11-20-12-15(21-18(19)22-16(12)27)23(11)17-14(26)13(25)10(7-24)28-17/h2-5,10,13-14,17,24-26H,6-7H2,1H3,(H3,19,21,22,27)/t10-,13-,14-,17-/m1/s1 |
InChI 键 |
DAGPZHVDLADYGA-IWCJZZDYSA-N |
手性 SMILES |
CC1=CC=C(C=C1)CC2=NC3=C(N2[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N=C(NC3=O)N |
规范 SMILES |
CC1=CC=C(C=C1)CC2=NC3=C(N2C4C(C(C(O4)CO)O)O)N=C(NC3=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


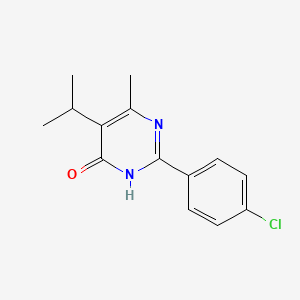
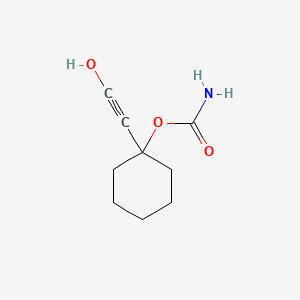
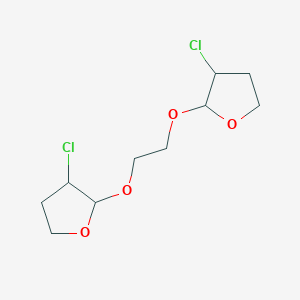

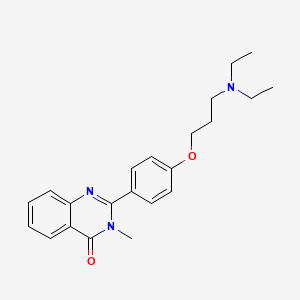
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-(morpholin-4-yl)acetamide](/img/structure/B12917527.png)
